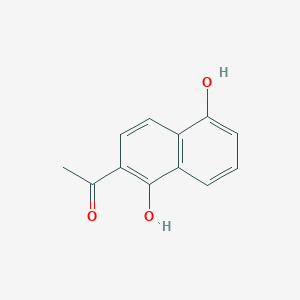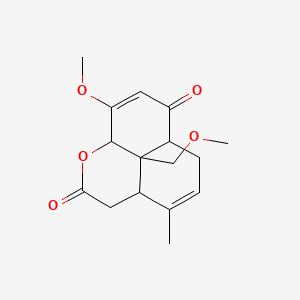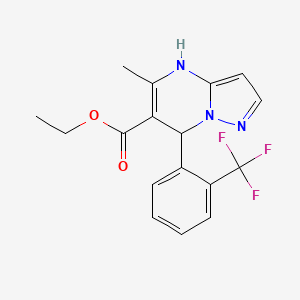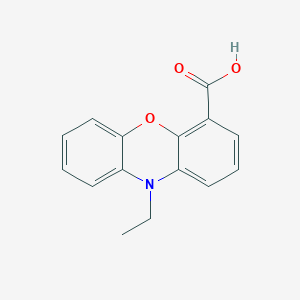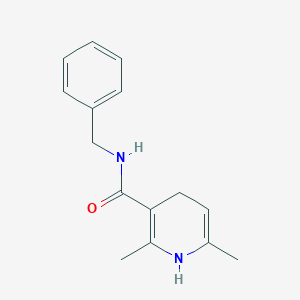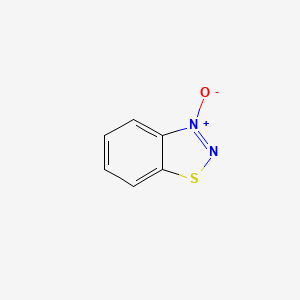![molecular formula C13H16O2 B14325547 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde CAS No. 110719-43-2](/img/structure/B14325547.png)
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group and an ether linkage to a 4-methylpent-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde typically involves the reaction of 4-methylpent-3-en-1-ol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the alcohol reacts with the aldehyde group to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-[(4-Methylpent-3-en-1-yl)oxy]benzoic acid.
Reduction: 2-[(4-Methylpent-3-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage and the benzene ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylpent-3-en-1-ol: A precursor in the synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde.
4-Methylpent-3-en-2-one: Another compound with a similar carbon skeleton but different functional groups.
p-Methylbenzaldehyde: A benzaldehyde derivative with a methyl group on the para position.
Uniqueness
This compound is unique due to its combination of an ether linkage and an aldehyde group attached to a benzene ring
Properties
CAS No. |
110719-43-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-methylpent-3-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-11(2)6-5-9-15-13-8-4-3-7-12(13)10-14/h3-4,6-8,10H,5,9H2,1-2H3 |
InChI Key |
XEECNXORZZRKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCOC1=CC=CC=C1C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



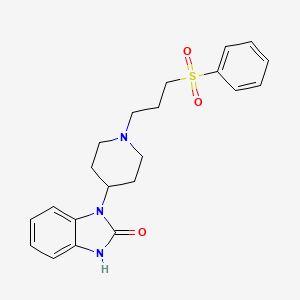
![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)

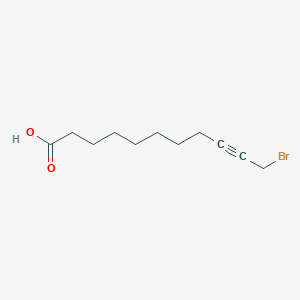
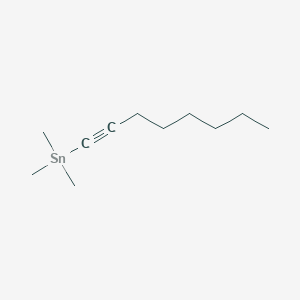
![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)
